5-(2-Methoxyphenyl)oxazole

Vue d'ensemble

Description

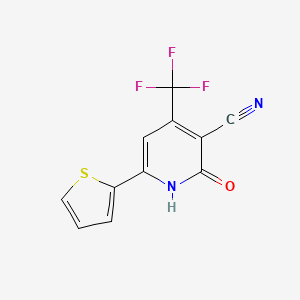

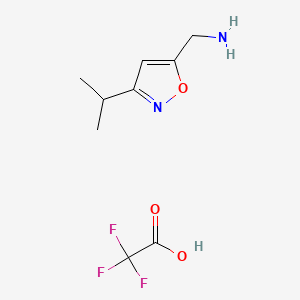

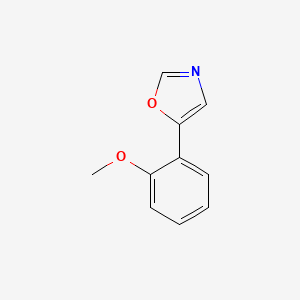

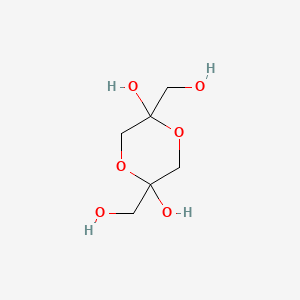

5-(2-Methoxyphenyl)oxazole is a chemical compound with the CAS Number: 391927-02-9. It has a molecular weight of 175.19 and its IUPAC name is 5-(2-methoxyphenyl)-1,3-oxazole . It is a solid at room temperature .

Synthesis Analysis

The synthesis of oxazole-based molecules, including this compound, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 .Chemical Reactions Analysis

Oxazole compounds, including this compound, are known for their diverse chemical reactions. The van Leusen oxazole synthesis allows the preparation of 5-substituted oxazole through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under a base condition .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Biological Activity in Caenorhabditis elegans : Yamamuro et al. (2015) discovered that 5-(4'-Methoxyphenyl)-oxazole (MPO) was isolated from fungal culture broth as an inhibitor of hatch and growth of Caenorhabditis elegans. Their synthesis of nineteen MPO derivatives, however, showed no effect on C. elegans hatch and growth, suggesting the importance of the whole structure of MPO for its activity (Yamamuro et al., 2015).

Physical-Chemical Research

- Development of New Medicines : A study by Samelyuk and Kaplaushenko (2013) focused on developing new, low-toxic, and highly-efficient medicines with a wide spectrum of biological activity based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione. Their research employed various chemical and physical-chemical methods, and they found that the introduction of a methoxyphenyl radical significantly increased antimicrobial activity (Samelyuk & Kaplaushenko, 2013).

Chemical Synthesis

- Diastereoselective Synthesis : Suga et al. (1994) reported the highly diastereoselective synthesis of 2-Oxazoline-4-carboxylates through formal [3 + 2] cycloadditions of 5-methoxy-2-(p-methoxyphenyl)oxazole. This synthesis achieved high diastereoselectivity, demonstrating the compound's potential for creating biologically important chiral derivatives (Suga et al., 1994).

Bioactivity in Cancer Research

- Potential in Pancreatic Cancer Treatment : Shaw et al. (2009) characterized novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer. Their synthesized analogs were intended to improve upon the selective cytotoxicity against human pancreatic cancer cell lines, demonstrating the significant potential of these compounds in cancer therapeutics (Shaw et al., 2009).

Modulation of Adenylate Cyclase

- Influence on Bombyx Mori : Khan et al. (2003) studied nineteen 5-phenyloxazoles (5POs) for their ability to modulate adenylate cyclase in the silkworm Bombyx mori. They found that compounds such as 5-(4-methoxyphenyl)oxazole positively modulated adenylate cyclase, indicating that the 5PO class includes both positive and negative modulators of this enzyme (Khan et al., 2003).

Mécanisme D'action

Target of Action

5-(2-Methoxyphenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The structure–activity relationships (SAR) revealed that the C-5 position of the oxazole ring is linked to naphthalen-2-yl and quinolin-3-yl, which is important for 5-aryl-2-methyloxazole potency and selectivity .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Action Environment

It’s known that the chemical environment can influence the activity of heterocyclic compounds .

Safety and Hazards

Orientations Futures

Oxazole derivatives, including 5-(2-Methoxyphenyl)oxazole, have been gaining attention due to their increasing importance in the field of medicinal chemistry. They have shown a wide spectrum of biological activities, leading researchers globally to synthesize diverse oxazole derivatives and screen them for various biological activities .

Propriétés

IUPAC Name |

5-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXQZEQRJQEFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587622 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848608-55-9 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)